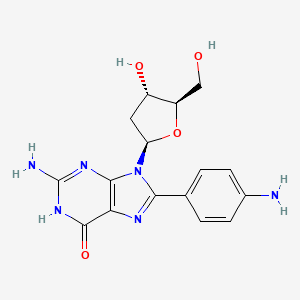
8-(4-Amino-phenyl)-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Amino-phenyl)-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the deoxyguanosine moiety. The unique structure of 8-(4-Amino-phenyl)-2’-deoxyguanosine allows it to interact with various biological molecules, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Amino-phenyl)-2’-deoxyguanosine typically involves the coupling of 4-amino-phenyl derivatives with deoxyguanosine. One common method includes the use of Suzuki-Miyaura coupling, where 4-amino-phenylboronic acid is reacted with a halogenated deoxyguanosine derivative in the presence of a palladium catalyst . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, with a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods: Industrial production of 8-(4-Amino-phenyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-(4-Amino-phenyl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
8-(4-Amino-phenyl)-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside-based drugs.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-(4-Amino-phenyl)-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The amino group on the phenyl ring allows for specific interactions with enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
8-Amino-2’-deoxyguanosine: Lacks the phenyl ring, making it less bulky and potentially less specific in its interactions.
4-Amino-phenyl-2’-deoxyadenosine: Similar structure but with adenine instead of guanine, leading to different biological activities.
8-(4-Nitro-phenyl)-2’-deoxyguanosine: Contains a nitro group instead of an amino group, which can alter its reactivity and interactions.
Uniqueness: 8-(4-Amino-phenyl)-2’-deoxyguanosine is unique due to the presence of both the amino group and the phenyl ring, which confer specific chemical and biological properties. Its ability to interact with nucleic acid enzymes and its potential as a therapeutic agent make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C16H18N6O4 |
|---|---|
Peso molecular |
358.35 g/mol |
Nombre IUPAC |
2-amino-8-(4-aminophenyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N6O4/c17-8-3-1-7(2-4-8)13-19-12-14(20-16(18)21-15(12)25)22(13)11-5-9(24)10(6-23)26-11/h1-4,9-11,23-24H,5-6,17H2,(H3,18,20,21,25)/t9-,10+,11+/m0/s1 |
Clave InChI |
DPZAZMUYFLXHAT-HBNTYKKESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


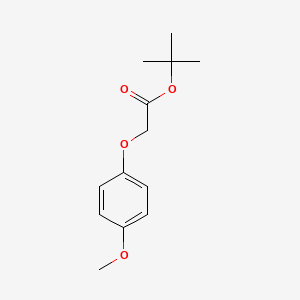
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)
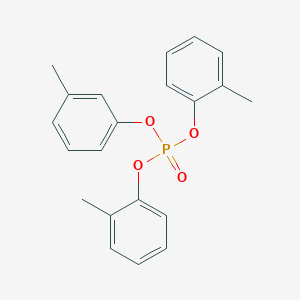
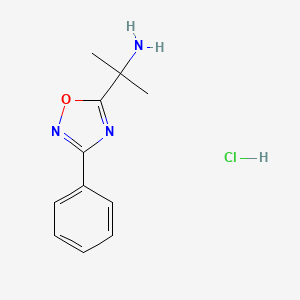
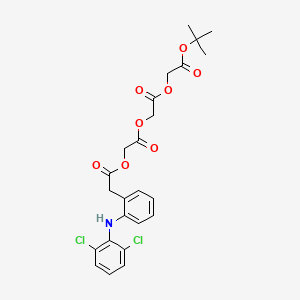
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
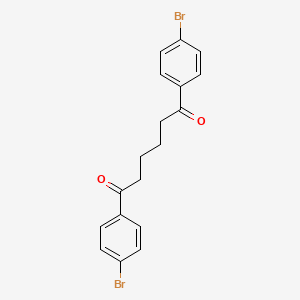
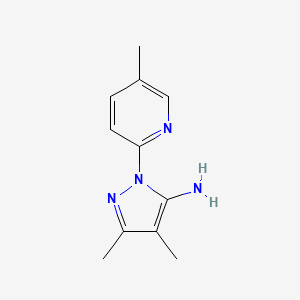
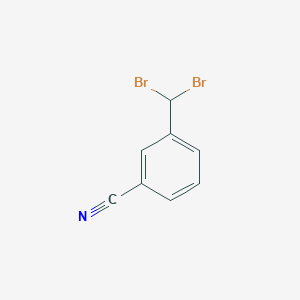
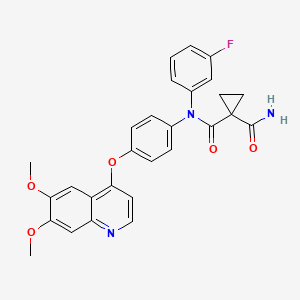
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

